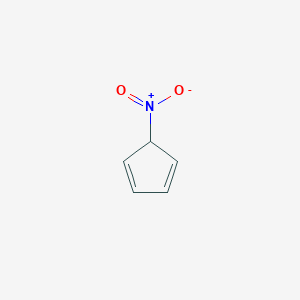![molecular formula C26H20 B14603380 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene CAS No. 61124-44-5](/img/structure/B14603380.png)
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system substituted with a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups can be introduced into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic hydrocarbons
Substitution: Halogenated, nitrated, or alkylated aromatic compounds
Applications De Recherche Scientifique
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: A simpler aromatic compound with a phenylethenyl group.
Naphthalene: A basic aromatic hydrocarbon with a two-ring system.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and phenylethenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61124-44-5 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-[2-[3-(2-phenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C26H20/c1-2-8-21(9-3-1)16-17-22-10-6-11-23(20-22)18-19-25-14-7-13-24-12-4-5-15-26(24)25/h1-20H |
Clé InChI |
GNKRIJUOOIBMGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)


